4-(Trifluoromethyl)thiazol-2-amine
Overview
Description
4-(Trifluoromethyl)thiazol-2-amine is a compound with the molecular formula C4H3F3N2S. It has a molecular weight of 168.14 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)thiazol-2-amine involves environmentally friendly procedures. The main reactions were performed in refluxing water as the solvent, without catalysts . Some di(hetero)arylamines were derivatized to the respective tertiary amines via easy N-alkylation and N-alkenylation reactions .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)thiazol-2-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be used in the synthesis of a new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3, a boiling point of 214.0±35.0 °C at 760 mmHg, and a melting point of 60-62°C . It also has a flash point of 83.2±25.9 °C .Scientific Research Applications
Medicinal Chemistry
4-(Trifluoromethyl)thiazol-2-amine: is a valuable compound in medicinal chemistry due to its incorporation into thiazole derivatives, which are known for their wide range of biological activities . These derivatives have been explored for their potential as antimicrobial, antiretroviral, antifungal, anticancer, and antidiabetic agents. The compound’s ability to undergo nucleophilic substitution makes it a versatile precursor in synthesizing various biologically active molecules.
Agriculture
In the agricultural sector, thiazole derivatives, including those derived from 4-(Trifluoromethyl)thiazol-2-amine , have been studied for their antimicrobial properties . These properties are crucial for developing new fungicides and pesticides that can protect crops from various diseases, thus ensuring food security and sustainable agricultural practices.
Industrial Applications
The industrial applications of 4-(Trifluoromethyl)thiazol-2-amine are linked to its role as a building block in the synthesis of dyes, pigments, and chemical reaction accelerators . Its structural versatility allows for the creation of compounds with specific properties required in manufacturing processes.
Environmental Science
In environmental science, the bioactive properties of thiazole derivatives are of interest for the development of biocides and fungicides . These compounds can be used to control harmful organisms in natural and man-made environments, contributing to ecological balance and public health.
Material Science
4-(Trifluoromethyl)thiazol-2-amine: serves as a precursor in the synthesis of materials with potential applications in photosensitizers and liquid crystals . These materials are essential in various technologies, including solar cells and display devices, highlighting the compound’s contribution to advancements in material science.
Analytical Chemistry
In analytical chemistry, thiazole derivatives are used to develop novel analytical reagents . The compound’s reactivity and the ability to form stable derivatives make it suitable for use in chemical assays and diagnostic tests, aiding in the detection and quantification of various substances.
Safety and Hazards
Mechanism of Action
Target of Action
4-(Trifluoromethyl)thiazol-2-amine is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities . Thiazoles are known to interact with various targets, including enzymes, receptors, and DNA, depending on their specific substituents . .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . The specific mode of action of 4-(Trifluoromethyl)thiazol-2-amine would depend on its target and the nature of its interaction with that target.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets . For example, some thiazole derivatives have been found to inhibit cyclooxygenase-2, an enzyme involved in inflammation .
Pharmacokinetics
Its lipophilicity, a property that can influence its absorption and distribution, is reported to be 13 (iLOGP) and 153 (XLOGP3) .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and antitumor effects . The specific effects of 4-(Trifluoromethyl)thiazol-2-amine would depend on its target and the nature of its interaction with that target.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-10-3(8)9-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMGTNMCYLZGLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188451 | |
Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiazol-2-amine | |
CAS RN |
349-49-5 | |
Record name | 4-(Trifluoromethyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiazolamine, 4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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